1-环丙基-6-氟-1,4-二氢-8-甲氧基-7-(2-甲基-1-哌嗪基)-3-喹啉羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinolinecarboxylic acid derivatives involves complex chemical reactions aiming to incorporate specific functional groups that define their chemical behavior and biological activity. A notable example includes the synthesis and biological properties study of substituted 1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, where the introduction of a methyl group at the 5-position of the quinoline nucleus enhanced antibacterial activity against Gram-positive bacteria, retaining Gram-negative activity (Miyamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of this compound is analyzed through various spectroscopic and crystallographic techniques. For instance, the crystal structure of 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride has been elucidated, providing insights into its geometric configuration and intermolecular interactions (Liang-cai Yu et al., 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including photochemical processes where irradiation in water leads to the substitution of the 6-fluoro group with an OH group, among other reactions. These reactions are influenced by the presence of different reagents and conditions, demonstrating the compound's reactivity and stability under various conditions (Mella et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. The crystal structure analysis provides detailed information on its solid-state properties, including molecular geometry and hydrogen bonding patterns.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Electrochemical studies offer insights into the redox behavior and electron-transfer processes, essential for understanding the compound's chemical interactions and potential applications in catalysis or material science (Srinivasu et al., 1999).

科学研究应用

抗菌剂

该化合物属于氟喹诺酮类,广泛用作抗菌剂 {svg_1}. 它们对许多革兰氏阳性菌和革兰氏阴性菌具有广谱抗菌活性,通过抑制其DNA旋转酶起作用 {svg_2}.

2. 呼吸道和泌尿道感染的治疗 氟喹诺酮类,包括该化合物,被广泛用于治疗呼吸道和泌尿道感染 {svg_3}.

电化学吸附行为

该化合物的电化学吸附行为已使用循环伏安法和差分脉冲伏安法进行了研究 {svg_4}. 这些研究有助于理解该化合物与其他物质的相互作用及其在不同条件下的行为。

药物测定

已开发出一种伏安法用于测定该化合物 {svg_5}. 该方法简单、精确、廉价且灵敏,使其成为药物分析中的一种宝贵工具。

药物合成中间体

该化合物在合成盐酸环丙沙星(一种氟化喹诺酮类抗菌药物)的过程中形成中间体 {svg_6}. 它可以由2,4-二氯-5-氟苯甲酰乙酸乙酯制备 {svg_7}.

药代动力学

该化合物的药代动力学已经过研究。 例如,洛美沙星(含有该化合物的药物)在口服给药后迅速且几乎完全吸收 {svg_8}.

作用机制

Target of Action

It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and supercoiling of bacterial DNA, processes crucial for DNA replication and transcription. By inhibiting these enzymes, ciprofloxacin prevents bacterial DNA replication, leading to cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, thereby halting the process of DNA replication. This leads to the inability of bacteria to multiply and eventually results in bacterial cell death .

Pharmacokinetics

Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action, through its contribution to the activity of ciprofloxacin, is the inhibition of bacterial growth and replication. This is achieved by interfering with the enzymes necessary for bacterial DNA replication, leading to bacterial cell death and the resolution of bacterial infections .

属性

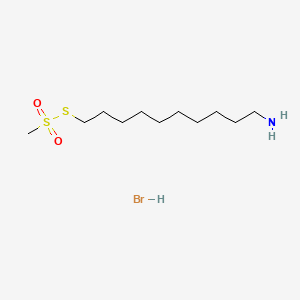

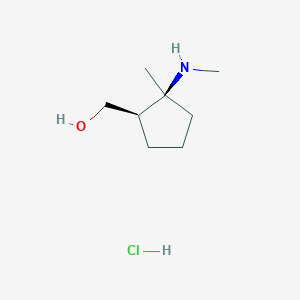

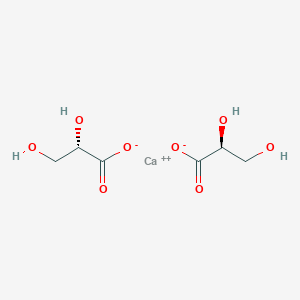

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylpiperazine", "2-chloro-6-fluoroanisole", "cyclopropylamine", "2,3-dichloroquinoxaline", "sodium hydroxide", "sodium iodide", "potassium carbonate", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-methylpiperazine is reacted with 2-chloro-6-fluoroanisole in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-2H-quinolin-2-one.", "Step 2: The resulting product from step 1 is then reacted with cyclopropylamine in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-3-quinolinecarboxylic acid.", "Step 3: 2,3-dichloroquinoxaline is reacted with sodium iodide and potassium carbonate in acetic acid to form 3-iodoquinoxaline.", "Step 4: The product from step 2 is then reacted with the product from step 3 in ethanol to form 3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-." ] } | |

CAS 编号 |

1219097-41-2 |

分子式 |

C19H23ClFN3O4 |

分子量 |

411.8550232 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)

![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1148869.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)